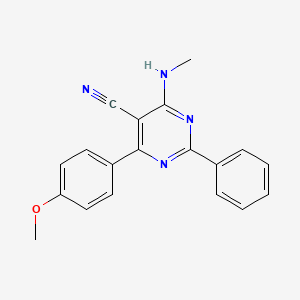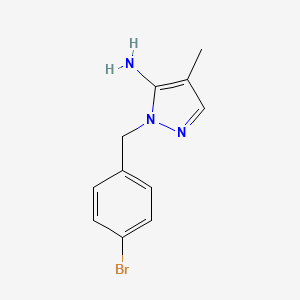
1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine, also known as BMP, is a synthetic compound commonly used in scientific research. It is a versatile molecule that has been studied for its various properties and applications in the fields of chemistry, biology, and pharmacology. BMP has been found to possess a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
- Efficient synthesis methodologies for related pyrazole derivatives have been developed, enhancing the ease of operation and reducing reaction times. For instance, the one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrates operational simplicity and time efficiency (Becerra, Rojas, & Castillo, 2021).
- Structural elucidation of pyrazole Schiff bases and their supramolecular architectures has been extensively studied, aiding in the understanding of molecular interactions and potential applications (Feng, Guo, Sun, & Zhao, 2018).
Pharmaceutical Applications
- The antibacterial properties of pyrazole derivatives have been researched extensively, showing potential as antibacterial agents. For example, certain pyrazole Schiff bases exhibit notable antibacterial activity, suggesting their application in antimicrobial treatments (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
- Synthesis of pyrazole amide derivatives demonstrates their potential against drug-resistant bacteria, such as NDM-1 positive bacteria, indicating significant medicinal applications (Ahmad, Rasool, Qamar, Alam, Kosar, Mahmood, & Imran, 2021).
Material Science and Chemistry
- Pyrazole derivatives are being explored for their nonlinear optical properties, contributing to the development of new materials with specific electronic and optical characteristics. The synthesis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and its analysis via DFT calculations exemplify this research direction (Tamer, Arslan, Avcı, Nebioğlu, Atalay, & Çoşut, 2016).
- The formation of cobalt(II) complexes with pyrazole derivatives has been studied, revealing insights into coordination chemistry and potential applications in catalysis and material science (Choi, Nayab, Jeon, Park, & Lee, 2015).
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methyl]-4-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-8-6-14-15(11(8)13)7-9-2-4-10(12)5-3-9/h2-6H,7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLFTOKBJPVDFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2=CC=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


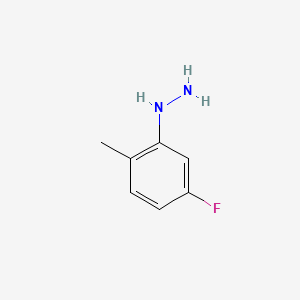
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2360829.png)
![4-chloro-3-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B2360831.png)
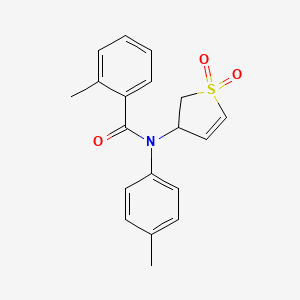
![N-(5-chloro-2-methylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2360836.png)
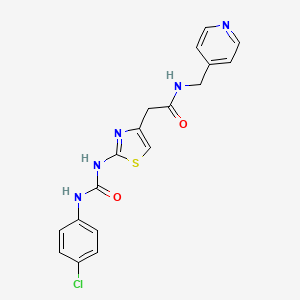
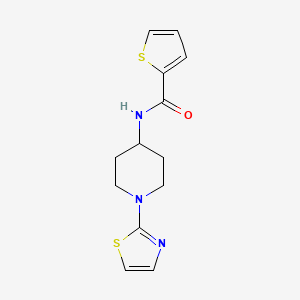
![N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2360839.png)
![4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2360842.png)
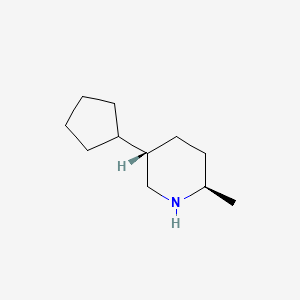
![4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole](/img/structure/B2360845.png)
